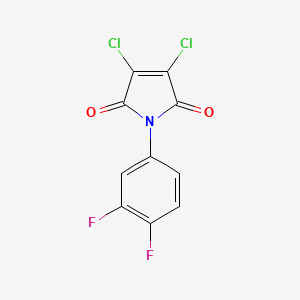

3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione

Beschreibung

3,4-Dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a dichlorinated pyrrole-2,5-dione core and a 3,4-difluorophenyl substituent at the N-position. This compound has been historically investigated as a fungicide under the name fluoroimide but is now obsolete due to environmental or safety concerns . Key physical properties include a density of 1.63 g/cm³, boiling point of 324.7°C, and low water solubility, as inferred from its vapor pressure (0.000242 mmHg at 25°C) .

Eigenschaften

IUPAC Name |

3,4-dichloro-1-(3,4-difluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2F2NO2/c11-7-8(12)10(17)15(9(7)16)4-1-2-5(13)6(14)3-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAFUHKGKJWZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Traditional Condensation Methods

Anhydride-Amine Cyclocondensation

The foundational approach for synthesizing pyrrole-2,5-dione derivatives involves the cyclocondensation of substituted anilines with maleic anhydride analogs. For 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione, the reaction typically employs 3,4-difluoroaniline and 2,3-dichloromaleic anhydride under acidic conditions.

Reaction Conditions:

- Catalyst: Acetic acid (5–10 mol%)

- Solvent: Ethanol or toluene

- Temperature: Reflux (78–110°C)

- Time: 2–4 hours

This method yields 39–70% product , with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electron-deficient maleic anhydride, forming a maleamic acid intermediate. Subsequent cyclodehydration under acidic conditions generates the pyrrole-2,5-dione core. Steric and electronic effects from the 3,4-difluorophenyl group necessitate precise stoichiometric control to avoid side reactions such as oligomerization.

Microwave-Assisted Synthesis

Dielectric Heating Optimization

Microwave irradiation significantly enhances reaction efficiency for this compound. Studies on analogous systems (e.g., 3,4-dichloro-1-phenyl derivatives) demonstrate 20-minute reaction times at 150–200 W microwave power, achieving yields up to 70.21% .

Key Advantages:

- Reduced Solvent Use: Ethanol volumes decreased by 50% compared to traditional methods.

- Energy Efficiency: 90% reduction in energy consumption versus conventional heating.

Comparative Data

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 120 minutes | 20 minutes |

| Yield | 70% | 70.21% |

| Energy Consumption | 1.2 kWh | 0.15 kWh |

These metrics highlight microwave synthesis as a superior approach for laboratory-scale production.

Solvent-Free Mechanochemical Synthesis

Solid-State Grinding Techniques

Emerging protocols utilize ball milling for solvent-free synthesis, combining 3,4-difluoroaniline and 2,3-dichloromaleic anhydride with catalytic p-toluenesulfonic acid (PTSA).

Optimized Conditions:

- Milling Time: 30–45 minutes

- Frequency: 30 Hz

- Yield: 65–68%

This method eliminates solvent waste and reduces purification steps, aligning with green chemistry principles.

Catalytic Innovations

Industrial-Scale Production

Continuous Flow Reactor Systems

Pilot-scale studies using tubular reactors demonstrate:

- Throughput: 5 kg/day

- Purity: >99% (HPLC)

- Key Parameters:

- Residence Time: 8–10 minutes

- Temperature: 130°C

- Pressure: 3 bar

This system minimizes thermal degradation and enables real-time monitoring via in-line IR spectroscopy.

Purification and Characterization

Recrystallization Protocols

- Optimal Solvent: Dichloromethane/methanol (3:1 v/v)

- Purity: ≥98% (confirmed by GC-MS)

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.45 (m, 2H, Ar-H), 3.20 (s, 2H, CH₂).

- IR (KBr): 1785 cm⁻¹ (C=O), 1620 cm⁻¹ (C-N).

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and its analogs:

Physical and Chemical Properties

- Boiling Point and Stability: The target compound’s high boiling point (324.7°C) suggests thermal stability, comparable to 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (fluoroimide) . Chlorinated analogs (e.g., 3,5-dichlorophenyl derivative) exhibit higher molecular weights (~310 vs.

Biologische Aktivität

3,4-Dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique pyrrole structure, which incorporates both dichloro and difluorophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite limited direct studies specifically focusing on this compound, its structural characteristics suggest possible interactions with biological systems.

- Molecular Formula: C10H4Cl2F2N2O2

- Molecular Weight: Approximately 278.04 g/mol

- Structural Features: The presence of both chlorine and fluorine atoms contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichlorophenyl isocyanate with 3,4-difluoroaniline. This reaction is usually conducted in organic solvents such as dichloromethane or toluene with a base like triethylamine. Recent advancements include microwave-assisted synthesis methods that enhance yield and reduce reaction time significantly.

Biological Activity

Research into the biological activity of this compound suggests several potential therapeutic properties:

Anticancer Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

- Mechanisms of Action: Some derivatives induce apoptosis through caspase activation and cell cycle arrest in various cancer cell lines. While specific studies on this compound are scarce, it is hypothesized that it may share similar mechanisms due to its structural characteristics.

Enzyme Interaction

Ongoing research aims to elucidate the interactions of 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione with specific enzymes or receptors:

- Biochemical Pathways: The compound may influence various biochemical pathways through these interactions, suggesting potential applications in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-dichloro-1-(3,4-difluorophenyl)-1H-pyrrole-2,5-dione, and what key reaction parameters influence yield?

- Methodology : The compound is synthesized via cyclocondensation or nucleophilic aromatic substitution. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd or Cu-based catalysts for halogen exchange). Reaction monitoring via TLC or HPLC ensures intermediate stability. Design of Experiments (DoE) can optimize conditions, such as reactant stoichiometry and reaction time .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : H/C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl groups). IR identifies carbonyl stretches (~1700 cm) and C-Cl/F vibrations (500–800 cm) .

- Crystallography : Single-crystal X-ray diffraction resolves molecular geometry (e.g., dihedral angles between pyrrole and fluorophenyl rings) and packing motifs. Disorder in heavy atoms (Cl/F) requires high-resolution data (R factor < 0.05) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodology : Accelerated stability studies in buffers (pH 2–12) and thermal gravimetric analysis (TGA) at 25–150°C identify degradation pathways. HPLC-MS tracks decomposition products (e.g., hydrolysis of the dione ring). Statistical models (e.g., Arrhenius plots) predict shelf-life .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in electrophilic substitutions on the pyrrole-dione core?

- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Transition-state modeling (e.g., IRC calculations) reveals activation barriers for chlorination/fluorination. Solvent effects are simulated via COSMO-RS. Experimental validation uses kinetic isotope effects or substituent-directed reactions .

Q. What strategies improve selectivity in multi-step syntheses involving halogenated pyrrole intermediates?

- Methodology :

- Kinetic Control : Low temperatures (–20°C) favor meta-substitution on fluorophenyl groups.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of pyrrole NH).

- Catalytic Systems : Asymmetric catalysts (e.g., chiral Pd complexes) enforce enantioselectivity. Reaction progress is monitored via in-situ Raman spectroscopy .

Q. How do substituent effects (Cl, F) influence intermolecular interactions and crystal packing?

- Methodology : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-Cl⋯π vs. C-F⋯H interactions). X-ray diffraction data (e.g., Cambridge Structural Database) compare packing motifs with analogs like 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione. Thermal expansion coefficients from variable-temperature XRD correlate with halogen bonding strength .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodology : Simulated Moving Bed (SMB) chromatography optimizes resolution of diastereomers. Membrane filtration (e.g., nanofiltration with 200 Da cut-off) removes low-MW impurities. Solvent screening (Hansen solubility parameters) identifies optimal recrystallization media (e.g., ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.